5-cyclopropyl-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-cyclopropyl-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H21FN2O3 and its molecular weight is 344.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Cyclopropyl-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide is a compound belonging to the isoxazole family, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Anticancer Activity
Recent studies have demonstrated that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated against several human cancer models, including Hep3B (liver), HeLa (cervical), and MCF-7 (breast) cell lines.
Cytotoxicity Data
The biological evaluation of related isoxazole compounds has shown promising results:
Compound | Cell Line | IC50 (µg/ml) | Mechanism of Action |
---|---|---|---|
2d | Hep3B | 23 | Induces apoptosis |
2e | HeLa | 15.48 | Cell cycle arrest (G2/M phase delay) |
2a | MCF-7 | 39.80 | Antioxidant activity |
Note: Compounds 2d and 2e were particularly notable for their ability to reduce alpha-fetoprotein secretion in Hep3B cells, indicating a potential for therapeutic application in liver cancer treatment .
The mechanisms by which isoxazole derivatives exert their anticancer effects are multifaceted:
- Induction of Apoptosis : Compounds like 2d and 2e have been shown to shift cancer cells from necrosis to apoptosis, significantly reducing the necrosis rate in Hep3B cells .
- Cell Cycle Arrest : The ability of these compounds to induce a G2/M phase delay suggests that they may interfere with the normal cell cycle progression, leading to increased cell death .
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can contribute to their overall anticancer efficacy by reducing oxidative stress within cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis of isoxazole derivatives reveals that specific structural features are crucial for enhancing biological activity:
- Substituent Effects : The introduction of electron-withdrawing groups such as fluorine on the phenyl ring significantly enhances cytotoxicity against cancer cell lines. For instance, the presence of a fluorophenyl moiety has been associated with improved activity compared to unsubstituted analogs.
- Core Structure : The isoxazole ring itself is essential for maintaining biological activity, as modifications to this core often result in diminished efficacy .
Case Studies
Several case studies highlight the effectiveness of isoxazole derivatives in preclinical models:
- Study on Hep3B Cells : In a detailed investigation, compounds similar to this compound were tested for their ability to inhibit proliferation and induce apoptosis in Hep3B cells. Results indicated that specific modifications led to IC50 values comparable to established chemotherapeutics .
- Comparative Analysis with Known Drugs : The efficacy of these compounds was often compared with that of conventional drugs like doxorubicin. In many instances, certain isoxazole derivatives demonstrated superior selectivity and reduced toxicity towards normal cells while maintaining potent anticancer activity against tumor cells .
Properties
IUPAC Name |
5-cyclopropyl-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c20-15-5-3-14(4-6-15)19(7-9-24-10-8-19)12-21-18(23)16-11-17(25-22-16)13-1-2-13/h3-6,11,13H,1-2,7-10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRBPYUQQWDHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.